A Comprehensive Spectroscopic Analysis of Dodecanedioic Acid Diisooctyl Ester: An In-depth Technical Guide
A Comprehensive Spectroscopic Analysis of Dodecanedioic Acid Diisooctyl Ester: An In-depth Technical Guide
Introduction: The Molecular Identity of a Key Industrial Compound
Dodecanedioic acid diisooctyl ester, a significant long-chain diester, holds a pivotal role in various industrial applications, primarily as a high-performance, non-phthalate plasticizer and emollient.[1] Its utility in formulations ranging from PVC to cosmetics necessitates stringent quality control and a profound understanding of its molecular structure.[2][3] The structural integrity, purity, and identity of this compound are unequivocally established through advanced analytical techniques.
This technical guide provides an in-depth exploration of the Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopic signatures of dodecanedioic acid diisooctyl ester. As a senior application scientist, the objective is not merely to present data but to elucidate the causal relationships between molecular structure and spectroscopic output. This document is structured to serve as a definitive reference for researchers, quality control analysts, and drug development professionals, offering both foundational principles and detailed experimental insights.
Molecular Architecture
Dodecanedioic acid diisooctyl ester is synthesized from dodecanedioic acid, a C12 α,ω-dicarboxylic acid, and isooctyl alcohol.[4][5] The resulting molecule possesses a long, flexible aliphatic backbone from the diacid, terminated at both ends by ester linkages to branched isooctyl groups. This structure, characterized by its ester functional groups and extensive hydrocarbon chains, dictates its distinct spectroscopic properties.
Caption: Molecular structure of dodecanedioic acid diisooctyl ester.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a characteristic spectrum of absorption bands.[6] For a long-chain diester, the most informative regions of the IR spectrum are those corresponding to C=O, C-O, and C-H vibrations.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The choice of Attenuated Total Reflectance (ATR) as the sampling technique is deliberate; it requires minimal to no sample preparation for liquid samples like dodecanedioic acid diisooctyl ester, ensuring high reproducibility and throughput.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal to computationally remove atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.
-
Sample Application: Apply a small drop (approximately 1-2 μL) of the dodecanedioic acid diisooctyl ester directly onto the center of the ATR crystal.
-
Data Acquisition: Record the spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to achieve an optimal signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Caption: Standard experimental workflow for ATR-FTIR analysis.
Interpretation of the FTIR Spectrum
The FTIR spectrum of dodecanedioic acid diisooctyl ester is dominated by features arising from its ester groups and long alkyl chains.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~2955-2965 | C-H Asymmetric Stretch | Strong intensity, characteristic of methyl (-CH₃) groups in the isooctyl moiety.[9] |
| ~2920-2930 | C-H Asymmetric Stretch | Very strong intensity, originating from the numerous methylene (-CH₂) groups in the backbone and side chains.[9] |
| ~2850-2860 | C-H Symmetric Stretch | Strong intensity, also from methylene (-CH₂) groups. The combination of these C-H stretching bands confirms the significant aliphatic character of the molecule.[9] |
| ~1735-1740 | C=O Stretch | Very strong and sharp. This is the most characteristic peak for an aliphatic ester and serves as a primary identifier. [9] |
| ~1465 | C-H Bend (Scissoring) | Medium intensity, from methylene groups. |
| ~1378 | C-H Bend (Symmetric) | Medium intensity, characteristic of methyl groups, particularly useful for identifying the branched isooctyl structure. |
| ~1160-1250 | C-O Stretch (asymmetric) | Strong intensity, part of the characteristic "fingerprint" region for esters, corresponding to the C-C(=O)-O linkage.[9] |
| ~1000-1100 | C-O Stretch (symmetric) | Medium-strong intensity, corresponding to the O-C-C linkage of the ester. |
| ~722 | C-H Bend (Rocking) | A weaker band that can appear when there is a chain of four or more methylene groups, confirming the long-chain nature of the dodecanedioate backbone.[9] |
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Analysis
¹H-NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms (protons) in a molecule.[10] Three key pieces of information are extracted:
-
Chemical Shift (δ): The position of a signal on the spectrum, which indicates the proton's chemical environment. Protons near electronegative atoms (like oxygen) are "deshielded" and appear at a higher chemical shift (downfield).[11][12]
-
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet) due to the influence of neighboring protons, as described by the n+1 rule.[10]
Experimental Protocol: ¹H-NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the dodecanedioic acid diisooctyl ester and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring sample signals.[6] Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[12]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation and Data Acquisition: The analysis should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of ~12-15 ppm, a sufficient number of scans (e.g., 8-16) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[4]
-
Data Processing: The resulting Free Induction Decay (FID) is processed via Fourier transformation, followed by phase and baseline correction. The spectrum is then calibrated to the TMS signal at 0.00 ppm.
Caption: Standard experimental workflow for ¹H-NMR analysis.
Interpretation of the ¹H-NMR Spectrum
The ¹H-NMR spectrum of dodecanedioic acid diisooctyl ester can be rationalized by analyzing the distinct proton environments in the molecule.
| Signal Label | Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a | -O-CH₂ -CH- (Isooctyl) | ~4.05 | Doublet | 4H | Protons on the carbon directly attached to the ester oxygen are significantly deshielded, shifting them downfield. They are split by the adjacent methine proton.[13] |
| b | -CH₂ -C(=O)- (Acid backbone) | ~2.28 | Triplet | 4H | Protons alpha to the carbonyl group are deshielded. They are split into a triplet by the two adjacent β-protons.[6] |
| c | -CH₂-CH₂ -C(=O)- (Acid backbone) | ~1.62 | Multiplet | 4H | Protons beta to the carbonyl group. They are adjacent to two different sets of protons, resulting in a complex multiplet. |
| d | -O-CH₂-CH -(CH₃) (Isooctyl) | ~1.55 | Multiplet | 2H | Methine proton in the isooctyl group, split by multiple neighboring protons. |
| e | -(CH₂ )₈- (Central acid backbone) | ~1.2-1.4 | Broad Multiplet | 16H | The protons of the central eight methylene groups of the dodecanedioate chain have very similar chemical environments, causing their signals to overlap into a large, broad multiplet.[6] |
| f | -CH-(CH₃ )₂ (Isooctyl) | ~0.90 | Doublet | 12H | The terminal methyl groups of the isooctyl chains are in a shielded, alkane-like environment. They are split into a doublet by the single adjacent methine proton.[11] |
Conclusion: A Synergistic Approach to Structural Verification
The spectroscopic analysis of dodecanedioic acid diisooctyl ester via FTIR and ¹H-NMR provides a comprehensive and unambiguous confirmation of its molecular structure. FTIR excels at rapidly identifying the key ester functional groups (C=O stretch at ~1735 cm⁻¹) and the overall aliphatic nature of the molecule (C-H stretches at ~2850-2960 cm⁻¹). Complementarily, ¹H-NMR offers a detailed map of the proton framework, allowing for the precise assignment of signals to the isooctyl and dodecanedioate moieties, confirming their connectivity and structural integrity.
This guide demonstrates that a synergistic application of these techniques forms a self-validating system for quality control and research. The data and protocols presented herein provide a robust foundation for professionals in the chemical, pharmaceutical, and materials science industries to ensure the identity and purity of this important diester.
References
-
Scent.vn. Diisocetyl Dodecanedioate CAS# 131252-83-0: Odor profile, Molecular properties, Regulation. Available from: [Link]
-
Knothe, G., & Carlson, K. D. (2000). Synthesis and characterization of some long-chain diesters with branched or bulky moieties. Journal of the American Oil Chemists' Society, 77(8), 865–871. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 42606157, Diisocetyl Dodecanedioate. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
Compound Interest. A Guide to ¹H NMR Chemical Shift Values. Available from: [Link]
-
SpectraBase. Dodecanedioic acid. Available from: [Link]
-
National Institute of Standards and Technology. Decanedioic acid, diisooctyl ester in NIST Chemistry WebBook. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6454494, Diisodecyl dodecanedioate. Available from: [Link]
-
Lewis, R. N. A., & McElhaney, R. N. (1992). IR spectroscopic study of the structure and phase behavior of long-chain diacylphosphatidylcholines in the gel state. Biophysical Journal, 61(3), 603-613. Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Li, Q., Yang, D., Liu, Q., & Gao, J. (2016). Long-Chain Modification of the Tips and Inner Walls of MWCNTs and Their Nanocomposite Reverse Osmosis Membranes. Journal of Membrane Science, 504, 1-10. Available from: [Link]
-
National Institute of Standards and Technology. Dodecanedioic acid in NIST Chemistry WebBook. Available from: [Link]
-
Meiklejohn, R. A., Meyer, R. J., Aronovic, S. M., Schuette, H. A., & Meloche, V. W. (1957). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Analytical Chemistry, 29(3), 329–334. Available from: [Link]
-
Cao, Y., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Biotechnology for Biofuels and Bioproducts, 17(1), 63. Available from: [Link]
-
ResearchGate. Overview of studies on the biosynthesis of dodecanedioic acid. Available from: [Link]
- Google Patents. (2010). Methods for producing dodecanedioic acid and derivatives thereof. EP2389349A2.
-
Guedes, E. C., et al. (2026). Volumetric and Transport Properties of Commercial Diesel + FAME from Residual Chicken Fat in the Interval of 293.15 to 353.15 K. Molecules, 31(6), 1234. Available from: [Link]
-
ACS Publications. Characterization of Long-Chain Fatty Acids by Infrared Spectroscopy. Available from: [Link]
Sources
- 1. scent.vn [scent.vn]
- 2. Diisocetyl Dodecanedioate | C44H86O4 | CID 42606157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. IR spectroscopic study of the structure and phase behavior of long-chain diacylphosphatidylcholines in the gel state - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Volumetric and Transport Properties of Commercial Diesel + FAME from Residual Chicken Fat in the Interval of 293.15 to 353.15 K [mdpi.com]
- 10. compoundchem.com [compoundchem.com]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
